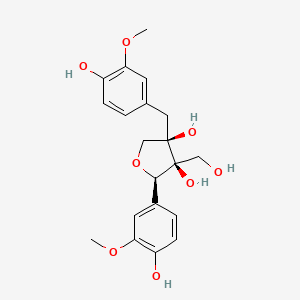

Massoniresinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Massoniresinol is a naturally occurring lignan found in various plants, including the roots of poria and atractylodes . It is known for its potential biological activities, including binding to adenosine receptors and inhibiting hormone release . The chemical formula of this compound is C20H24O8, and it has a molecular weight of 392.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Massoniresinol can be synthesized through various chromatographic methods, which involve isolating and purifying the chemical constituents from plant sources. The specific reaction conditions and synthetic routes may vary depending on the source plant and the desired purity of the compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant materials using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve the desired level of purity, often using high-performance liquid chromatography (HPLC) techniques .

Chemical Reactions Analysis

Types of Reactions: Massoniresinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often used in scientific research and industrial applications.

Scientific Research Applications

Massoniresinol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reference standard for various analytical techniques . In biology, it is studied for its potential to bind to adenosine receptors and inhibit hormone release . In medicine, this compound is being investigated for its potential therapeutic effects, including its ability to modulate various biological pathways . In industry, it is used in the production of various pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Massoniresinol involves its ability to bind to adenosine receptors and inhibit the release of hormones . This activity may be due to its interaction with specific molecular targets and pathways involved in hormone regulation . The exact molecular targets and pathways are still being investigated, but preliminary studies suggest that this compound may modulate various signaling pathways involved in hormone release and receptor binding .

Comparison with Similar Compounds

Massoniresinol is unique among lignans due to its specific structure and biological activities . Similar compounds include other lignans such as pinoresinol, secoisolariciresinol, and lariciresinol . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action . This compound’s ability to bind to adenosine receptors and inhibit hormone release sets it apart from other lignans .

Properties

IUPAC Name |

(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZAVCISGQPJH-AQNXPRMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of (-)-massoniresinol?

A1: (-)-massoniresinol is a lignan, a class of natural products found in plants. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol [, ]. While the provided abstracts do not provide full spectroscopic data, they mention the use of NMR and MS data for structural elucidation [, ].

Q2: Where has (-)-massoniresinol been found in nature?

A2: (-)-massoniresinol has been isolated from various plant sources. This includes the leaves of Sambucus sieboldiana [, ], the roots of Valeriana officinalis [], the roots of Saussurea lappa [], and the leaves of Celastrus gemmatus []. It has also been identified in Illicium burmanicum and Dolomiaea souliei [, ].

Q3: Has a pharmacokinetic study been performed on any (-)-massoniresinol derivative?

A3: Yes, a pharmacokinetic study has been conducted on (-)-massoniresinol 3α-O-β-D-glucopyranoside in rats following oral administration of a Valeriana amurensis extract. This study employed a validated ultra-high performance liquid chromatography with tandem mass spectrometry method for detection and quantification in rat plasma [].

Q4: Have any biological activities been reported for (-)-massoniresinol or its derivatives?

A4: While the provided abstracts do not directly describe biological activities for (-)-massoniresinol itself, its presence in Saussurea lappa, a plant used in traditional Chinese medicine for its anti-ulcer properties, suggests potential therapeutic applications []. Additionally, a study on Valeriana officinalis identified a novel olivil derivative, structurally similar to (-)-massoniresinol, with partial agonistic activity at A1 adenosine receptors []. This suggests that (-)-massoniresinol and its derivatives could possess interesting pharmacological properties warranting further investigation.

Q5: What analytical methods have been used to identify and quantify (-)-massoniresinol?

A5: Various chromatographic techniques have been employed for the isolation and purification of (-)-massoniresinol, including silica gel column chromatography, Sephadex LH-20 column chromatography, C18 reverse-phased silica gel, preparative TLC, and preparative HPLC []. Structural elucidation has been achieved through spectral analysis, primarily NMR and MS data [, ]. A study investigating (-)-massoniresinol 3α-O-β-D-glucopyranoside pharmacokinetics used ultra-high performance liquid chromatography with tandem mass spectrometry for its quantification in rat plasma [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)